molecular formula C18H25N3O2 B5992011 11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No.: B5992011
M. Wt: 315.4 g/mol
InChI Key: QTYWYRDKKWTRNK-UHFFFAOYSA-N
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Description

11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach is the condensation of acetoacetic acid derivatives with piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sodium bisulfate and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes
  • 6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene

Uniqueness

11-(1-Acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one is unique due to its specific tricyclic structure and the presence of both acetyl and piperidinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

11-(1-acetylpiperidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(22)19-7-5-16(6-8-19)20-10-14-9-15(12-20)17-3-2-4-18(23)21(17)11-14/h2-4,14-16H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYWYRDKKWTRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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